molecular formula C4H5ClN2O B13610310 (4-Chloroisoxazol-3-yl)methanamine

(4-Chloroisoxazol-3-yl)methanamine

Cat. No.: B13610310
M. Wt: 132.55 g/mol
InChI Key: GOTZJMBLNBCKRV-UHFFFAOYSA-N
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Description

(4-Chloroisoxazol-3-yl)methanamine is an isoxazole derivative featuring a chlorine substituent at the 4-position of the heterocyclic ring and a methanamine (-CH₂NH₂) group at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, often utilized in medicinal chemistry and agrochemical research due to their stability and bioactivity.

Properties

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

(4-chloro-1,2-oxazol-3-yl)methanamine

InChI

InChI=1S/C4H5ClN2O/c5-3-2-8-7-4(3)1-6/h2H,1,6H2

InChI Key

GOTZJMBLNBCKRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloroisoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using eco-friendly and cost-effective processes. Microwave irradiation in dry DMF (dimethylformamide) at 120°C for 1 hour is one such method that has been reported to yield high purity products .

Chemical Reactions Analysis

Types of Reactions

(4-Chloroisoxazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of (4-Chloroisoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (4-Chloroisoxazol-3-yl)methanamine with three structurally related isoxazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (Theoretical/Reported)
This compound C₄H₄ClN₂O* ~129.55 4-Cl, 3-CH₂NH₂ Likely moderate solubility in polar solvents due to -NH₂; electron-withdrawing Cl may reduce lipophilicity .
3-Methyl-4-isoxazolemethanamine C₅H₈N₂O 112.13 3-CH₂NH₂, 4-CH₃ Higher lipophilicity than chloro analog due to methyl group; InChI code provided .
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine C₁₂H₁₄N₂O 202.25 3-CH₂NH₂, 5-(4-ethylphenyl) Bulky aromatic substituent increases hydrophobicity; used in synthetic intermediates .
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine C₁₀H₉ClN₂O 208.65 4-Cl-phenyl, 3-CH₃, 5-NH₂ Dual substituents (Cl and CH₃) may enhance stability; CAS 81935-22-0 .

Note: The molecular formula for this compound is inferred based on structural analysis, as explicit data were absent in the evidence.

Substituent Effects on Reactivity and Bioactivity

  • Chlorine vs. Methyl groups, being electron-donating, may enhance lipophilicity and metabolic resistance .
  • Aromatic vs. Aliphatic Substituents : The ethylphenyl group in (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine introduces steric bulk and aromatic π-π interactions, which could improve binding to hydrophobic targets but reduce aqueous solubility .
  • Multi-Substituted Analogs : 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine combines chlorine and methyl groups, which may synergize to improve thermal stability and bioavailability. Such derivatives are often explored in drug discovery .

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